4-[4-(2,4-dichlorophenoxy)butyl]morpholine
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Overview
Description
4-[4-(2,4-dichlorophenoxy)butyl]morpholine is an organic compound with the molecular formula C14H19Cl2NO2 It is a derivative of morpholine, a heterocyclic amine, and contains a 2,4-dichlorophenoxy group attached to a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,4-dichlorophenoxy)butyl]morpholine typically involves the reaction of 2,4-dichlorophenol with butyl bromide to form 2,4-dichlorophenoxybutane. This intermediate is then reacted with morpholine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,4-dichlorophenoxy)butyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as the removal of chlorine atoms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted morpholine derivatives.
Scientific Research Applications
4-[4-(2,4-dichlorophenoxy)butyl]morpholine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic applications, such as its use as an antimicrobial or anticancer agent, is ongoing.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[4-(2,4-dichlorophenoxy)butyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-Dichlorophenoxy)butyric acid: This compound is structurally similar but lacks the morpholine moiety.
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
4-(2,4-Dichlorophenoxy)butylamine: Similar structure but with an amine group instead of morpholine.
Uniqueness
4-[4-(2,4-dichlorophenoxy)butyl]morpholine is unique due to the presence of both the morpholine ring and the 2,4-dichlorophenoxy group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
4-[4-(2,4-dichlorophenoxy)butyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO2/c15-12-3-4-14(13(16)11-12)19-8-2-1-5-17-6-9-18-10-7-17/h3-4,11H,1-2,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULAMKBHKPSORIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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